4-(Trifluoromethyl)benzo[d]thiazole-2-thiol
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Overview
Description
4-(Trifluoromethyl)benzo[d]thiazole-2-thiol is a heteroaromatic compound that features a trifluoromethyl group attached to a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-aminothiophenol with trifluoroacetic acid and diaminomalononitrile in the presence of catalytic amounts of acetic acid in dry ethanol . Another approach involves the base-promoted intramolecular C–S bond coupling cyclization of N-(2-halophenyl) thioamides in dioxane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally friendly solvents and catalysts, are often applied to scale up the synthesis processes.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)benzo[d]thiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Trifluoromethyl)benzo[d]thiazole-2-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)benzo[d]thiazole-2-thiol involves its interaction with molecular targets and pathways. For instance, as a quorum sensing inhibitor, it interferes with bacterial cell-cell communication, thereby reducing biofilm formation and virulence . The compound’s thiol group can also form covalent bonds with proteins, affecting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethoxy)benzo[d]thiazole-2-thiol
- 4-Fluorobenzo[d]thiazole-2-thiol
- Benzo[d]thiazole-2-thiol derivatives
Uniqueness
4-(Trifluoromethyl)benzo[d]thiazole-2-thiol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its potential as a bioactive molecule compared to its analogs .
Properties
IUPAC Name |
4-(trifluoromethyl)-3H-1,3-benzothiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NS2/c9-8(10,11)4-2-1-3-5-6(4)12-7(13)14-5/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIICKCNNPOPHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=S)N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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